Product packaging for Spiro[4.5]decan-1-amine(Cat. No.:CAS No. 27992-29-6)

Spiro[4.5]decan-1-amine

Cat. No.: B3256921
CAS No.: 27992-29-6
M. Wt: 153.26 g/mol
InChI Key: NKBQOEBTDKIYHY-UHFFFAOYSA-N
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Description

Spiro[4.5]decan-1-amine is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B3256921 Spiro[4.5]decan-1-amine CAS No. 27992-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBQOEBTDKIYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocyclic systems are not merely chemical curiosities; their distinct structural features translate into valuable properties that are highly sought after in various fields, particularly in drug discovery. researchgate.nettandfonline.com The defining feature of a spiro compound is the spiro atom, a single atom that serves as the junction for two rings. wikipedia.org This arrangement imparts a rigid, three-dimensional geometry that distinguishes them from planar aromatic systems. tandfonline.com

This inherent three-dimensionality allows for more specific and potent interactions with biological targets, such as proteins and enzymes. researchgate.nettandfonline.com The rigid framework of spirocycles can lead to improved binding affinity and selectivity, crucial attributes for the development of effective therapeutic agents. researchgate.netdissertation.com Furthermore, the introduction of a spiro center can enhance the metabolic stability and water solubility of a molecule, properties that are critical for drug efficacy. tandfonline.com The prevalence of spirocyclic motifs in a wide array of natural products, many of which exhibit significant biological activity, underscores their importance and potential as scaffolds for new medicines. researchgate.netrsc.org

The synthesis of these complex structures has historically presented challenges, primarily due to the creation of a sterically demanding quaternary carbon at the spiro center. tandfonline.commmu.ac.uk However, advancements in synthetic methodologies are making these valuable scaffolds more accessible for research and development. researchgate.net

Overview of Azaspiro 4.5 Decane Scaffolds in Synthetic and Mechanistic Studies

Within the broader class of spirocycles, the azaspiro[4.5]decane scaffold, which incorporates a nitrogen atom into the spirocyclic framework, is of particular interest. This structural motif is a core component of various natural products with noteworthy biological activities, including anti-inflammatory and anticancer properties. dissertation.commmu.ac.uk

The synthesis of azaspiro[4.5]decane derivatives is an active area of research, with various strategies being developed to construct this key ring system. These methods include ring-rearrangement metathesis, intramolecular Schmidt reactions, and palladium-catalyzed asymmetric synthesis. acs.orgmdpi.com For instance, researchers have successfully synthesized 1,8-diazaspiro[4.5]decane scaffolds using a bromine-mediated 5-endo cyclization. acs.org Another approach involves the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives through three-component condensation reactions. smolecule.com

Mechanistic studies of reactions involving azaspiro[4.5]decane scaffolds provide valuable insights into their reactivity and stereochemistry. The formation of the spiro center often introduces a new chiral center, making stereoselective synthesis a key focus. mmu.ac.uk Understanding the reaction mechanisms allows for the development of methods that can control the stereochemical outcome, which is crucial for the synthesis of biologically active molecules. mmu.ac.uk

Derivatives of the azaspiro[4.f]decane scaffold have shown promise in various therapeutic areas. For example, certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated anti-influenza and anti-coronavirus activity. kuleuven.benih.gov Other derivatives are being investigated as inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are targets for the treatment of anemia and ischemia-related diseases. rsc.org

Historical Development and Current Research Landscape of Spiro 4.5 Decan 1 Amine Chemistry

Classical and Conventional Approaches to Spiro[4.5]decane Framework Formation

Traditional methods for constructing the spiro[4.5]decane skeleton have historically relied on well-established organic reactions, including cyclization and intramolecular transformations.

Cyclization Reactions for Spiro[4.5]decane Ring Systems

Cyclization reactions represent a fundamental strategy for the formation of the spiro[4.5]decane framework. These reactions typically involve the formation of one of the rings onto a pre-existing carbocyclic or heterocyclic structure.

A notable example is the use of a ketyl radical mediated tandem cyclization of ω-alkynyl carbonyl compounds bearing an activated alkene. nih.gov This reaction, promoted by samarium(II) iodide (SmI2), can stereoselectively produce spiro[4.5]decanes. nih.gov The choice of activators can influence the stereochemical outcome of the initial cyclization. nih.gov

Another approach involves the [3+3] cyclization of 1,3-bis-silyl enol ethers with 1,1-diacylcyclopentanes, which provides a convenient route to spiro[5.4]decenones. nih.gov These can then be transformed into related bicyclic systems. nih.gov Lewis acid-catalyzed Prins/pinacol cascade reactions have also been developed for the synthesis of oxaspiro[4.5]decan-1-ones from aldehydes and specific homoallylic alcohols. rsc.org

Furthermore, the synthesis of spiro[4.5]decane analogues of biologically important molecules like calcitriol (B1668218) has been achieved through methods such as the Eschenmoser rearrangement of an enantiomerically pure bromo-substituted cyclohexenol. nih.gov

Multicomponent Reactions in Spiro[4.5]decanamine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex molecules like spiro[4.5]decanamines. These reactions are often characterized by high atom economy and procedural simplicity.

Microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reactions have been successfully employed for the synthesis of various spiro compounds. nih.govnih.gov For instance, the reaction of isatin, malononitrile, and barbituric acid, catalyzed by an ionic liquid under microwave irradiation, can yield complex spirocyclic systems in good yields. nih.govnih.gov This approach aligns with the principles of green chemistry by utilizing an environmentally benign solvent like ethanol. nih.govnih.gov

The synthesis of spiroacenaphthylene compounds, which can be considered derivatives of the spiro[4.5]decane system, has also been achieved through multicomponent reactions involving acenaphthoquinone. nih.gov

Intramolecular Transformations for Azaspiro[4.5]decane Scaffolds

Intramolecular reactions are pivotal in constructing azaspiro[4.5]decane systems, where a nitrogen atom is incorporated into the spirocyclic framework. These transformations often involve the formation of a new ring by connecting two reactive sites within the same molecule.

A classic example is the intramolecular Schmidt reaction of ketones and alkyl azides, which has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method provides a direct route to introduce an amino group onto the spiro[4.5]decane skeleton.

Another powerful tool is the intramolecular Heck reaction. This palladium-catalyzed reaction has been used to forge bridged azabicycles, including the 7-azabicyclo[4.3.1]decane ring system, which is structurally related to the azaspiro[4.5]decane framework. beilstein-journals.org The reaction involves the cyclization of an appropriately functionalized amine side chain onto an unsaturated seven-membered ring. beilstein-journals.org

Furthermore, the synthesis of 3,3-disubstituted piperidin-2-ones, which can serve as precursors to azaspirocyclic systems, has been achieved through alkylation followed by intramolecular cyclization. researchgate.net

Modern and Sustainable Synthetic Strategies

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. This has led to the emergence of catalytic approaches for the synthesis of spiro[4.5]decanamine and its derivatives.

Catalytic Methods in Spiro[4.5]decanamine Synthesis

Catalysis, particularly using transition metals, has revolutionized the synthesis of complex organic molecules. These methods often proceed under mild conditions with high efficiency and selectivity.

Palladium: Palladium catalysis has been extensively used in the synthesis of spiro[4.5]decane systems. For instance, palladium-catalyzed asymmetric synthesis of spiro[4.5]-1-one compounds has been reported. mdpi.com Palladium catalysis has also been employed in the synthesis of highly functionalized chiral spirocyclopentyl p-dienones. mdpi.com A method to transform anilines to 1-azaspiro[4.5]decanes via oxidative dearomatization and a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes has been developed, with an asymmetric version also being explored. researchgate.net Furthermore, a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction has been developed for the regioselective synthesis of spirocyclic pyrrolines. nih.gov This reaction utilizes a transient σ-alkyl-Pd(II) intermediate to activate a remote C–H bond. nih.gov Palladium-catalyzed dearomative 1,4-arylmethylenation of naphthalenes has also been reported for the construction of spirooxindoles containing an exocyclic double bond. dntb.gov.ua

Iron: Iron catalysis has emerged as a cost-effective and environmentally benign alternative to catalysis with precious metals. Iron(III)-catalyzed trifluoromethylation of unactivated alkenes in tandem with a radical-induced phenol (B47542) dearomatizing spirocyclization has been used to obtain CF3-substituted spiro[4.5]decanes. researchgate.net Iron(II)-catalyzed synthesis of polyfunctionalized cyclopentylamines has also been reported. mdpi.com Heterogeneous iron-based catalysts are gaining attention due to their stability, reusability, and ease of separation from the reaction mixture. mdpi.com These catalysts, often supported on carbon materials, have shown high efficiency in various organic transformations. mdpi.commdpi.com

Below is a table summarizing some of the metal-catalyzed reactions for the synthesis of spiro[4.5]decane derivatives:

Catalyst/ReagentStarting MaterialsProductKey Features
Pd(OAc)2, PPh3, Et3NVinyl bromide derivative7-azabicyclo[4.3.1]decane derivativeIntramolecular Heck reaction, modest yields. beilstein-journals.org
Pd(PPh3)4, K2CO3, proton spongeVinyl bromide derivative7-azabicyclo[4.3.1]decane derivativeOptimized intramolecular Heck reaction conditions. beilstein-journals.org
Palladium catalystAnilines, vinylcyclopropanes1-Azaspiro[4.5]decanesOxidative dearomatization and aza-[3+2] cycloaddition. researchgate.net
Iron(III) catalyst, Togni's reagentIndole-tethered alkeneCF3-containing spiro[indole-3,3′-pyrrolidine]Trifluoromethylation and dearomatizing spirocyclization. researchgate.net
Iron(II) catalyst-Polyfunctionalized cyclopentylamines- mdpi.com
Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including spiro[4.5]decane derivatives. These methods avoid the use of metal catalysts, offering a greener and often more cost-effective approach.

A notable strategy involves the organocatalyzed Mannich coupling of cyclic carboxaldehydes. researchgate.netthieme-connect.com This reaction allows for the concise and stereoselective preparation of spirocyclic aminolactones, which serve as key intermediates. researchgate.netthieme-connect.com These aminolactones can be further transformed into functionalized 3-aminopyrrolidines embedded within the spiro[4.5]decane framework. thieme-connect.com The development of novel pyrrolidine-based amino sulfonamides as organocatalysts has been crucial for achieving high anti-selective stereocontrol in these direct asymmetric Mannich reactions. researchgate.net

Furthermore, a synergistic approach combining organocatalysis with photocatalysis has been developed for the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net This method employs a BINOL-derived phosphoric acid as an organocatalyst in a [3+2] cycloaddition reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines. mdpi.com The reaction proceeds with high diastereoselectivity, achieving ratios of up to 99:1, and produces yields as high as 88%. mdpi.comresearchgate.net This particular method is noteworthy for being both metal-free and photocatalyst-free, achieving 100% atom conversion of the substrates. mdpi.com

Photocatalysis in Spiro[4.5]decane Chemistry

Photocatalysis utilizes light to drive chemical reactions and has become an increasingly important method in organic synthesis for its ability to enable unique transformations under mild conditions. In the context of spiro[4.5]decane chemistry, light-mediated reactions offer pathways to complex structures.

An early example includes the use of a [2+2] photochemical cycloaddition, or photoannelation, to form the key carbon-carbon bonds in the total synthesis of (-)-acorenone, an optically active spiro[4.5]decane sesquiterpene. duke.edu More recently, a cooperative strategy integrating visible light photocatalysis with organocatalysis has proven effective for constructing amino-functionalized spiro[4.5]decanes. mdpi.comresearchgate.net

This synergistic method facilitates a [3+2] cycloaddition to produce 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity. mdpi.comresearchgate.net While the reaction is described as proceeding under photocatalyst-free conditions, it leverages the principles of photocatalysis to achieve its outcome, representing a novel advancement in green chemistry. mdpi.com The reaction's success under mild, metal-free conditions highlights the potential of light-driven methods to create complex spirocyclic amines. mdpi.comresearchgate.net Generally, in visible light photocatalysis, amines can serve as crucial additives, acting as reductants to facilitate the catalytic cycle. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. Methodologies such as microwave-assisted synthesis, flow chemistry, and biocatalysis are at the forefront of this shift.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful technique for accelerating reaction rates and improving yields, often under more environmentally friendly conditions than conventional heating methods. nih.govrsc.orgnih.gov This technology has been successfully applied to the synthesis of various spiro[4.5]decane derivatives.

A key advantage of microwave irradiation is the significant reduction in reaction time. For instance, the synthesis of certain spiro-isoquinoline derivatives that required 5 hours of conventional heating could be completed in just 15 minutes using a microwave oven, with yields nearly doubling from 42% to 81%. nih.gov Similarly, the formation of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on a solid support was considerably accelerated by microwave irradiation compared to traditional heating. researchgate.net

Microwave-assisted synthesis also facilitates the use of green solvents like water. A green approach for synthesizing arylidene-substituted spiro[4.5]decan-8-one derivatives was developed using a mild, base-catalyzed reaction in water under microwave irradiation. tandfonline.comtandfonline.com This method offers prominent advantages, including environmental friendliness, short reaction times (8 minutes), excellent yields, and easy operation. tandfonline.comtandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Spiro Compounds

ProductConventional Method (Time, Yield)Microwave Method (Time, Yield)Source
Spiro-isoquinoline derivative 4a5 hours, 42%15 minutes, 81% nih.gov
Spiro-isoquinoline derivative 4b5 hours, 48%15 minutes, 85% nih.gov
Spiro derivative 74 hours, 53%15 minutes, 84% nih.gov
Spiro derivative 84 hours, 59%15 minutes, 86% nih.gov
Arylidene-substituted spiro[4.5]decan-8-one24 hours, moderate yield8 minutes, excellent yield tandfonline.com
Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability. nih.govucd.ie These benefits are particularly valuable for the large-scale production of pharmaceutical intermediates like this compound.

A prime example is the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate. sci-hub.sedoi.org In this process, a continuous three-step flow system was implemented to manage the formation and reduction of a potentially energetic azide (B81097) intermediate, which would be hazardous in a large-scale batch reaction. sci-hub.se The flow process allowed for precise control over reaction parameters, such as temperature and residence time. For the SN2 reaction to form the azide, the flow reactor completed the transformation in 10 minutes at 150°C, compared to 24 hours at 50°C in batch. sci-hub.se

This approach not only mitigates safety risks but also allows for efficient, automated production. nih.gov The ability to couple reaction steps without isolating intermediates streamlines the entire synthetic sequence, making flow chemistry a key technology for the sustainable and scalable manufacturing of complex spirocyclic amines. nih.govucd.ie Furthermore, combining flow systems with other technologies, such as electrochemistry, has been used to prepare spiro[4.5]trienones, demonstrating the versatility of this platform for spirocycle synthesis. nih.gov

Biocatalytic Transformations Utilizing Transaminases for Chiral Amines

Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled selectivity, particularly for the synthesis of chiral molecules. For the production of enantiomerically pure this compound, ω-transaminases (TAs) are exceptionally valuable enzymes. scispace.comdiva-portal.org These enzymes catalyze the asymmetric amination of a prochiral ketone precursor to yield a specific enantiomer of the desired amine with high precision. diva-portal.orgnih.gov

This methodology was successfully applied to the synthesis of a chiral 1-oxa-8-azaspiro[4.5]decan-3-amine. sci-hub.sedoi.orgresearchgate.net After synthesizing the ketone precursor, a screening of various transaminases identified an enzyme (ATA-200) capable of producing the desired amine enantiomer with high conversion and enantiomeric excess. sci-hub.sedoi.org The reaction conditions, including pH, temperature, and co-solvent concentration, were optimized to maximize efficiency. doi.org

A significant challenge in using transaminases is that the reaction equilibrium is often unfavorable. diva-portal.orgtdx.catnih.gov To overcome this, strategies are employed to remove the ketone by-product, thereby driving the reaction toward the amine product. tdx.catnih.gov Despite this challenge, the use of transaminases is a powerful green chemistry tool, providing a direct and highly selective route to valuable chiral amine building blocks for the pharmaceutical industry. scispace.comnih.gov

Table 2: Biocatalytic Amination for Chiral Spiro-Amine Synthesis

EnzymeSubstrateAmine DonorKey FindingsSource
Transaminase (ATA-200)Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-oneIsopropylamineOptimized conditions (pH 8.0, 35°C) led to high conversion to the desired chiral amine. sci-hub.sedoi.org
Various TransaminasesSpirocyclic ketone 4IsopropylamineIdentified enzymes to stereoselectively produce desired spirocyclic diamines 10 and 12 for use as medicinal chemistry building blocks. nih.gov

Strategic Precursor Design for this compound Synthesis

One major strategy involves the initial construction of the spiro[4.5]decane core, followed by the introduction of the amine group. A common and versatile precursor for this approach is a spiro[4.5]decanone. For instance, 1,4-dioxaspiro[4.5]decan-8-one, which can be prepared from cyclohexanone (B45756), is a widely used starting material. tandfonline.comtandfonline.commdpi.com This ketone can be elaborated, for example, through base-catalyzed reactions with aromatic aldehydes to form arylidene derivatives under microwave irradiation. tandfonline.comtandfonline.com Crucially, a spiro[4.5]decanone is the ideal precursor for biocatalytic amination, where a transaminase enzyme directly converts the ketone to the desired chiral amine. sci-hub.senih.gov

Utility of Cyclic Ketones and Amines as Starting Materials

The synthesis of spiro[4.5]decane derivatives frequently commences with cyclic ketones and amines as fundamental building blocks. The inherent reactivity of the carbonyl group in cyclic ketones and the nucleophilic nature of amines allow for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are essential for constructing the spirocyclic core.

One prominent example is the industrial synthesis of Guanadrel, an antihypertensive drug featuring a spiro[4.5]decane moiety. mdpi.com This process begins with cyclohexanone, a simple and widely available cyclic ketone. mdpi.com The synthesis proceeds through a ketalization reaction with 3-chloro-1,2-propandiol to form a spirocyclic intermediate, which then undergoes reaction with a protected amine source. mdpi.com This multi-step synthesis highlights the utility of a cyclic ketone as the foundational component for building the spiro[4.5]decane system. mdpi.com

Another versatile approach involves the reaction of cyclic ketones with amines to form enamines or imines, which can then undergo further cyclization reactions. For instance, dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione, a cyclic β-ketosulfone, reacts with N-substituted 2-aminoethanols to generate spirocyclic systems. researchgate.net This demonstrates how the initial reaction between a ketone and an amine can set the stage for intramolecular ring formation.

More advanced methods, such as the Paternò–Büchi reaction, can be employed to synthesize functionalized spirocyclic systems from cyclic ketones. rsc.org Furthermore, the condensation of ninhydrin, a cyclic diketone, with various amino-naphthoquinones leads to the formation of complex spiro-isobenzofuran compounds, further illustrating the broad utility of cyclic ketones and amines in spirocycle synthesis. acs.org

Recent research has also focused on the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones. mdpi.comresearchgate.net These methods utilize 2-methylene-tetrahydronaphtalene-1-ones (a type of cyclic ketone) and N-cyclopropylanilines as starting materials, employing cooperative photocatalysis and organocatalysis to achieve a [3+2] cycloaddition. mdpi.comresearchgate.net This approach not only demonstrates the use of cyclic ketones and amines but also introduces a high degree of stereocontrol in the formation of the spiro[4.5]decane core. mdpi.comresearchgate.net

Table 1: Examples of Starting Materials for Spiro[4.5]decane Synthesis

Starting Material Class Specific Example Resulting Spiro-Structure Reference
Cyclic Ketone Cyclohexanone Guanadrel (a spiro[4.5]decane derivative) mdpi.com
Cyclic Ketone 2-methylene-tetrahydronaphtalene-1-one 2-amino-spiro[4.5]decane-6-one mdpi.comresearchgate.net
Amine N-cyclopropylaniline 2-amino-spiro[4.5]decane-6-one mdpi.comresearchgate.net
Cyclic Ketone Ninhydrin Spiro-isobenzofuran compounds acs.org
Amine 4-amino-1,2-naphthoquinones Spiro-isobenzofuran compounds acs.org

Role of Key Intermediates in Spiro[4.5]decanamine Reaction Pathways

The formation of the spiro[4.5]decanamine structure proceeds through a series of key intermediates that dictate the final stereochemistry and functional group arrangement of the molecule. The nature of these intermediates is highly dependent on the chosen synthetic route.

In the synthesis of 2-amino-spiro[4.5]decane-6-ones via a [3+2] cycloaddition, a plausible reaction mechanism involves the formation of a radical amine cation intermediate. mdpi.com This intermediate is generated through the interaction of an N-cyclopropylaniline with a chiral phosphoric acid catalyst. mdpi.com The subsequent intramolecular radical addition and cyclization lead to the formation of the five-membered ring, ultimately yielding the spirocyclic product. mdpi.com The stereochemistry of the final product is influenced by the structure of the catalyst and the geometry of these transient intermediates. mdpi.com

Biocatalytic approaches, such as the use of transaminases, offer an alternative pathway for the synthesis of spirocyclic amines. researchgate.net In these reactions, a ketone precursor is converted to the corresponding amine. The key intermediate in this process is the imine formed between the ketone and the amine donor (or the enzyme's cofactor). The enzyme's active site controls the stereoselective addition of a hydride to the imine, leading to the formation of a chiral amine. researchgate.net This method has been successfully applied to the synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine, demonstrating the power of enzymatic intermediates in controlling stereochemistry. researchgate.net

In more traditional multi-step syntheses, such as that of Guanadrel, a series of stable, isolable intermediates are formed. mdpi.com For example, the initial ketalization of cyclohexanone yields 2-chloromethyl-1,4-dioxyspiro[4.5]decane. mdpi.com This is followed by the formation of a phthalimide-protected amine derivative. mdpi.com Each of these intermediates represents a discrete step in the construction of the final molecule, with the spirocyclic core being formed early in the sequence. mdpi.com

Table 2: Key Intermediates in Spiro[4.5]decanamine Synthesis

Synthetic Approach Key Intermediate(s) Function Reference
[3+2] Cycloaddition Radical amine cation Undergoes intramolecular cyclization to form the spiro ring system. mdpi.com
Biocatalytic Transamination Imine Stereoselectively reduced by the enzyme to form the chiral amine. researchgate.net
Multi-step Synthesis (Guanadrel) 2-chloromethyl-1,4-dioxyspiro[4.5]decane, Phthalimide-protected amine Stable intermediates in the sequential construction of the final molecule. mdpi.com

Diastereoselective Control in Spiro[4.5]decanamine Synthesis

Diastereoselective synthesis aims to selectively produce one diastereomer over others. In the context of spiro[4.5]decanamine synthesis, this involves controlling the relative stereochemistry of multiple chiral centers within the molecule.

Recent research has demonstrated the successful diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a synergistic approach combining photocatalysis and organocatalysis. mdpi.comresearchgate.net This method utilizes a [3+2] cycloaddition of cyclopropylamines with olefins, achieving high diastereoselectivity with a diastereomeric ratio (d.r.) of up to 99:1. mdpi.comresearchgate.net The reaction proceeds under mild, metal-free conditions, aligning with the principles of green chemistry. mdpi.comresearchgate.net Key to this high level of diastereocontrol is the use of a BINOL-derived phosphoric acid as a catalyst. mdpi.com

Another strategy involves a Michael–Michael-acetalization cascade reaction to create highly functionalized spiro[4.5]decan scaffolds. acs.org This organobase-catalyzed reaction generates four stereocenters with excellent diastereocontrol, proceeding with high chemo- and diastereoselectivity. acs.org The choice of catalyst and the steric factors in the acetalization step play a crucial role in determining the stereochemical outcome. acs.org

The intramolecular Schmidt reaction of ketones and alkyl azides has also been employed to synthesize 2-amino-spiro[4.5]decane-6-ones, highlighting another pathway to access this structural motif. mdpi.com Furthermore, an oxa-Pictet-Spengler reaction has been effectively used in a diastereoselective synthesis, emphasizing the versatility of synthetic strategies to control diastereoselectivity in spiro[4.5]decane systems. nih.gov

Table 1: Examples of Diastereoselective Syntheses of Spiro[4.5]decanamine Derivatives

Reaction TypeCatalysisKey FeaturesDiastereomeric Ratio (d.r.)Reference
[3+2] CycloadditionPhotocatalysis and Organocatalysis (Chiral Phosphoric Acid)Mild, metal-free conditionsUp to 99:1 mdpi.comresearchgate.net
Michael–Michael-acetalization CascadeOrganobase (DABCO)Formation of four stereocentersHigh diastereoselectivity acs.org
Intramolecular Schmidt ReactionAcid CatalysisAccess to 2-amino-spiro[4.5]decane-6-ones- mdpi.com
oxa-Pictet-Spengler ReactionZeolite CatalystGreen and efficientSingle E diastereomer nih.gov

Enantioselective Approaches to Chiral this compound

Producing a single enantiomer of a chiral compound is often essential for its intended application, particularly in pharmaceuticals. Enantioselective synthesis of this compound can be achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis.

Application of Chiral Auxiliaries

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While the direct application of chiral auxiliaries specifically for the synthesis of this compound is not extensively detailed in the provided search results, the principle is a well-established strategy in asymmetric synthesis. nih.gov This approach involves attaching a chiral auxiliary to a precursor of the spirocyclic amine, performing the key stereocenter-forming reaction, and then removing the auxiliary to yield the enantiomerically enriched product. The efficiency of this method relies on the ability of the auxiliary to effectively control the approach of reagents to the substrate.

Asymmetric Catalysis in Spiro[4.5]decanamine Formation

Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a highly efficient and widely used method. nih.gov

Brønsted acid-catalyzed enantioselective intermolecular Diels-Alder reactions have been developed for the rapid construction of enantiopure spirocarbocyclic scaffolds. nih.gov The use of a highly acidic and confined chiral microenvironment provided by an imidodiphosphorimidate (IDPi) catalyst controls both the regio- and stereochemical outcome, leading to excellent yields and enantioselectivities. nih.gov

In another example, the combination of photocatalysis and a chiral phosphoric acid catalyst has been shown to be effective in the [3+2] cycloaddition for the synthesis of 2-amino-spiro[4.5]decane-6-ones, achieving good yields and diastereoselectivity. mdpi.com This method highlights the potential of cooperative catalysis in achieving high levels of stereocontrol.

Furthermore, bifunctional squaramide-catalyzed asymmetric cascade reactions have been employed to synthesize chiral spirothiazolidinone tetrahydroquinolines, which share the spirocyclic core. rsc.org This demonstrates the broader applicability of organocatalysis in constructing complex chiral spiro systems. The development of transition metal-catalyzed asymmetric hydrogenation also represents a powerful tool for the enantioselective synthesis of chiral amines in general. nih.gov

Table 2: Asymmetric Catalytic Approaches to Spirocyclic Amine Derivatives

Reaction TypeCatalyst TypeKey FeaturesEnantiomeric Ratio (e.r.) / Enantiomeric Excess (ee)Reference
Intermolecular Diels-AlderChiral Brønsted Acid (IDPi)High regio- and enantioselectivityUp to 97.5:2.5 e.r. nih.gov
[3+2] CycloadditionChiral Phosphoric Acid (in combination with photocatalysis)Good diastereoselectivity- mdpi.com
Cascade aza-Michael/Michael AdditionBifunctional SquaramideSynthesis of spirothiazolidinone tetrahydroquinolines- rsc.org

Resolution and Separation Methodologies for this compound Enantiomers (e.g., Chiral HPLC)

When a synthesis produces a racemic or diastereomeric mixture, resolution techniques are necessary to separate the desired stereoisomer. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers. rsc.org

The enantioseparation of substituted 1,3-diazaspiro[4.5]decan-4-ones has been successfully achieved using polysaccharide-type chiral stationary phases. oup.com Columns such as Chiracel OD, which has a cellulose-based backbone, have been utilized, although amylose-based columns sometimes show higher enantioselectivity for certain compounds. oup.com The choice of the mobile phase, typically a mixture of n-hexane and 2-propanol, is crucial for achieving baseline resolution of the enantiomers. oup.com

Chiral HPLC is not only a separation technique but also an essential analytical tool to determine the enantiomeric excess (ee) of a product from an asymmetric synthesis. mdpi.com The development of a large number of CSPs has significantly advanced the field of enantioseparation. rsc.org

Table 3: Chiral HPLC in the Analysis of Spirocyclic Compounds

Compound TypeChiral Stationary Phase (CSP)Mobile PhaseOutcomeReference
Substituted 1,3-diazaspiro[4.5]decan-4-onesPolysaccharide-type (e.g., Chiracel OD)n-hexane/2-propanolPartial to baseline resolution of enantiomers oup.com
Biologically important chiral aminesCellulose-based (ODH® and LUX-3®)VariousBaseline enantioselective separations mdpi.com

Chemical Reactivity and Transformations of Spiro 4.5 Decan 1 Amine

Reactions Involving the Primary Amine Functionality (e.g., Acylation, Alkylation)

The primary amine group in Spiro[4.5]decan-1-amine is a nucleophilic center, making it susceptible to reactions with various electrophiles. Common transformations include acylation and alkylation, which are fundamental for modifying the compound's structure and properties.

Acylation: Primary amines readily react with acid chlorides or acid anhydrides to form amides. libretexts.orglibretexts.org This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent. A base, such as pyridine (B92270) or sodium hydroxide, is often used to neutralize the hydrochloric acid (HCl) byproduct. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

Alkylation: The nitrogen atom of the primary amine can also be alkylated by reacting with alkyl halides. libretexts.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism. libretexts.org However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org A large excess of the initial amine can favor the formation of the mono-alkylated product. libretexts.org An example of alkylation on a related spirocyclic system is seen in the industrial synthesis of the antihypertensive drug Guanadrel, where a protected amine derivative of a dioxyspiro[4.5]decane is alkylated. mdpi.com

Reaction TypeReagent ClassProductGeneral Mechanism
AcylationAcid Chlorides (R-COCl)N-acyl-spiro[4.5]decan-1-amine (Amide)Nucleophilic Acyl Substitution
AlkylationAlkyl Halides (R-X)N-alkyl-spiro[4.5]decan-1-amineNucleophilic Substitution (SN2)

Spiro[4.5]decane Ring System Transformations

The spiro[4.5]decane core, consisting of a cyclopentane (B165970) ring fused to a cyclohexane (B81311) ring at a single carbon atom, provides a rigid and three-dimensional scaffold that can undergo various transformations to introduce new functional groups or alter the ring structure itself.

The synthesis of highly functionalized spiro[4.5]decanes is a significant area of research, often employing strategic reactions that build the complex core with desired substituents in place. One powerful method is the Claisen rearrangement, which can transform bicyclic dihydropyrans into multi-functionalized spiro[4.5]decanes with excellent stereoselectivity. nih.govresearchgate.netresearchgate.net This approach has been successfully applied to the total synthesis of biologically important sesquiterpenes like gleenol (B1239691) and axenol, where the rearrangement step establishes the key spirocyclic framework and installs multiple functional groups in a single, highly controlled step. nih.govresearchgate.net Other synthetic strategies involve palladium-catalyzed asymmetric synthesis and ring-closing metathesis to construct the spiro[4.5]decane system. mdpi.comsemanticscholar.orgacs.org These methods allow for the introduction of ketones, hydroxyl groups, and other functionalities onto the carbocyclic rings, providing versatile intermediates for further chemical elaboration. nih.govmdpi.comacs.org

Ring expansion and contraction reactions are powerful tools in organic synthesis for creating larger or smaller ring systems, which can be difficult to access through direct cyclization. etsu.eduwikipedia.org These transformations often proceed through carbocation intermediates, such as in Wagner-Meerwein or pinacol-type rearrangements, and are driven by the release of ring strain or the formation of a more stable carbocation. etsu.eduwikipedia.org

While specific examples detailing the ring expansion or contraction of the parent this compound are not extensively documented, the principles are applicable to its carbocyclic framework. For instance, Lewis acid-mediated ring expansion has been observed in related strained spiro systems, such as the rearrangement of 1-oxaspiro[2.3]hexanes into cyclopentanones. nih.gov Methodologies for the ring expansion of six-membered rings to form seven- or eight-membered rings are well-established and include reactions like the Tiffeneau–Demjanov and Beckmann rearrangements. nih.gov Theoretically, functionalized derivatives of the cyclohexane portion of the spiro[4.5]decane system could undergo such expansions to create spiro[4.6]undecane or spiro[5.5]undecane structures. Conversely, ring contraction methods, such as the Favorskii rearrangement, can convert cyclic ketones into smaller ring carboxylic acid derivatives, suggesting a potential pathway to modify the cyclopentane or cyclohexane rings within the spiro[4.5]decane skeleton. wikipedia.org

Mechanistic Investigations of this compound Reactions (e.g., Cycloaddition, Michael Addition, Schmidt Reaction)

Mechanistic studies provide insight into how the spiro[4.5]decane framework is constructed and functionalized. Several key reaction mechanisms are employed to synthesize derivatives of this compound.

Cycloaddition: The [3+2] cycloaddition reaction is a powerful method for constructing five-membered rings. A diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones has been developed using a synergistic approach that combines photocatalysis and organocatalysis. mdpi.comresearchgate.net The proposed mechanism involves the reaction of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones. mdpi.com An intermediate radical amine cation is formed, which undergoes intramolecular cyclization onto an iminium ion to close the five-membered ring, ultimately yielding the trans-cyclopentane product with high diastereoselectivity (up to 99:1). mdpi.com

Michael Addition: The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgorganic-chemistry.org This reaction is crucial in the construction of the spiro[4.5]decane skeleton. acs.org For example, the intramolecular Michael reaction can be used to achieve the spiroannulation of a cyclopentane ring onto a pre-existing cyclohexane ring, forming the core spiro[4.5]decane system. acs.org The mechanism involves the formation of an enolate nucleophile which then attacks the β-carbon of the unsaturated system in a 1,4-addition manner. masterorganicchemistry.com

Schmidt Reaction: The intramolecular Schmidt reaction provides a direct method for synthesizing nitrogen-containing heterocyclic compounds, including spirocyclic lactams. This reaction has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones from ketones and alkyl azides under acidic conditions. mdpi.com The mechanism involves the protonation of the ketone, followed by the addition of the azide (B81097). A subsequent rearrangement and loss of nitrogen gas leads to a nitrilium ion intermediate, which is then trapped by water to produce the final lactam product after hydrolysis. This reaction effectively inserts a nitrogen atom into the ring system to form the amino-functionalized spirocycle. mdpi.com

ReactionKey IntermediatesApplication to Spiro[4.5]decane SystemReference
[3+2] CycloadditionRadical amine cation, Iminium ionSynthesis of 2-amino-spiro[4.5]decane-6-ones mdpi.com
Michael AdditionEnolateIntramolecular cyclization to form the spiro[4.5]decane core acs.org
Schmidt ReactionProtonated ketone, Nitrilium ionSynthesis of 2-amino-spiro[4.5]decane-6-ones from ketones mdpi.com

Synthesis and Characterization of Spiro 4.5 Decan 1 Amine Derivatives and Analogues

Modification at the Spiro Carbon Center

Direct modification of the quaternary spiro carbon is synthetically challenging; thus, research has focused on synthetic strategies that construct the spirocyclic core with high stereoselectivity. The asymmetric characteristic of molecules, owing to a chiral spiro carbon, is often a crucial criterion for biological activity. mdpi.com Methodologies for the enantioselective synthesis of spirocycles have been a long-standing goal for organic chemists. rsc.org

Key strategies for controlling the stereochemistry at the spiro center include:

Intramolecular Reactions: The intramolecular Schmidt reaction of ketones and alkyl azides has been utilized to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com

Metal-Catalyzed Asymmetric Synthesis: Palladium-catalyzed reactions have been reported for the asymmetric synthesis of spiro[4.5]-1-one compounds. mdpi.com

Cycloaddition Reactions: A [3+2] cycloaddition approach using 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, integrating photocatalysis and organic phosphoric acid catalysis, has been developed to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). mdpi.com This method is noted for its mild, metal-free conditions and high atom economy. mdpi.com

These methods highlight the importance of building the spiro[4.5]decane framework in a controlled manner to establish desired stereochemistry at the spiro carbon, which is fundamental to the molecule's potential biological function.

Substitution Patterns on the Cyclopentane (B165970) and Cyclohexane (B81311) Moieties

Functionalization of the carbocyclic rings of the spiro[4.5]decane system allows for the fine-tuning of a molecule's physicochemical properties. Researchers have introduced a variety of substituents onto both the cyclopentane and cyclohexane rings.

For example, in the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, substituted cyclohexanones such as 4-methylcyclohexanone (B47639) have been used as starting materials. nih.gov This introduces a methyl group onto the cyclohexane ring of the final spiro compound. Similarly, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione demonstrates the incorporation of a phenyl group on the cyclohexane portion of the scaffold. mdpi.com

Another approach involves a [3+2] cycloaddition for synthesizing 2-amino-spiro[4.5]decane-6-ones, where substitutions on the aromatic ring of the starting material (2-methylene-tetrahydronaphtalene-1-ones) translate to varied patterns on the resulting spirocyclic product. mdpi.com Electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) have been successfully incorporated. mdpi.com

Starting Material (Cyclohexane Precursor)Resulting Substitution on Spiro[4.5]decaneReference
4-MethylcyclohexanoneMethyl group on cyclohexane ring nih.gov
4-PhenylcyclohexanonePhenyl group on cyclohexane ring mdpi.com
6-Methoxy-2-methylene-tetrahydronaphthalene-1-oneMethoxy group on fused aromatic ring mdpi.com

Heteroatom Incorporation within the Spiro[4.5]decane Framework

Incorporating heteroatoms such as oxygen, sulfur, and nitrogen into the spiro[4.5]decane skeleton creates a diverse range of heterocyclic analogues with distinct chemical properties and biological potential.

The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has been reported for their potential as selective ligands for sigma-1 (σ1) receptors. nih.govresearchgate.net A series of these compounds exhibited nanomolar affinity for σ1 receptors. nih.gov The synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has also been achieved, starting from 4-aminophenol (B1666318) and glycolic acid, with a key step being a metal-catalyzed oxidative cyclization. nih.govresearchgate.net

Another notable synthesis involves the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols to yield a novel 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide system. researchgate.net

Compound ClassSynthetic PrecursorsKey Reaction Type
1-Oxa-8-azaspiro[4.5]decaneVarious precursors for multi-step synthesisNot specified
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione4-Aminophenol, Glycolic acidMetal-catalyzed oxidative cyclization
1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxideDihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione, N-substituted 2-aminoethanolsSpirocyclization

Thia-azaspiro[4.5]decane compounds have been prepared through one-pot, three-component reactions. nih.gov The condensation of a ketone (e.g., cyclohexanone), an aromatic amine (e.g., 4-bromoaniline (B143363) or 4-fluoroaniline), and mercaptoacetic acid in dry benzene (B151609) yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decan-3-one. nih.gov These scaffolds can be further modified; for instance, reaction with 2-amino-1,3,4-thiadiazole-5-thiol produces more complex derivatives. nih.gov A similar strategy has been used to synthesize 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-ones. nih.gov

Additionally, a palladium-catalyzed domino reaction of unactivated yne-en-ynes with substituted aryl halides has been shown to produce diazaspiro[4.5]decane scaffolds that feature exocyclic double bonds. nih.gov Researchers have also developed a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which are structural isomers of previously studied compounds, to explore structure-activity relationships. tandfonline.com The synthesis of these compounds involved functionalizing the bicyclic core at multiple positions. tandfonline.com

Design and Synthesis of Spiro[4.5]decan-1-amine Conjugates

Conjugating spiro[4.5]decane amine derivatives to other molecular entities, such as carbohydrates or other pharmacophores, is a strategy to create novel molecules with potentially enhanced properties. The rigidity of the spiro junction can fix the spatial arrangement of substituents, which is important for interactions with biological targets. mdpi.com

A notable example is the synthesis of thioglycoside derivatives of (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane. nih.govresearchgate.net These conjugates are prepared through glycosylation reactions using acetylated glycosyl bromides. nih.gov This approach links the spiro[4.5]decane core to a sugar moiety via a 1,3,4-thiadiazole (B1197879) linker, demonstrating a viable method for creating complex spiro-conjugates. nih.govresearchgate.net

The industrial synthesis of the antihypertension drug Guanadrel, which contains a 1,4-dioxaspiro[4.5]decane moiety, involves the alkylation of a phthalimide (B116566) sodium salt with 2-chloromethyl-1,4-dioxaspiro[4.5]decane. nih.gov While not a direct conjugate of the parent amine, this synthesis illustrates the use of the spiro scaffold as a building block for constructing more complex drug molecules. nih.gov

Computational and Theoretical Studies of Spiro 4.5 Decan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. nih.govnih.gov For Spiro[4.5]decan-1-amine, DFT calculations can be employed to determine a variety of molecular properties that govern its behavior in chemical reactions.

The application of DFT allows for the computation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack. For this compound, the lone pair of electrons on the nitrogen atom is expected to significantly contribute to the HOMO, marking it as a primary site for electrophilic reactions.

DFT can also be used to calculate various reactivity descriptors. mdpi.com These parameters provide a quantitative measure of the molecule's chemical behavior.

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorSymbolSignificance for this compound
Chemical HardnessηMeasures resistance to change in electron distribution. A higher value indicates greater stability.
Chemical SoftnessSThe reciprocal of hardness, indicating the ease of electron cloud polarization.
ElectronegativityχDescribes the tendency of the molecule to attract electrons.
Electrophilicity IndexωQuantifies the ability of the molecule to accept electrons.

By calculating these descriptors, chemists can predict how this compound will interact with other reagents, aiding in the design of synthetic routes and the understanding of reaction mechanisms. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of flexible molecules like this compound. nih.govnih.gov

Molecular dynamics simulations can be used to study the dynamic behavior of this compound in different environments, such as in various solvents. researchgate.net By simulating the motion of atoms over time, MD can reveal the preferred conformations and the energy barriers between them. mdpi.com This information is vital for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation.

Table 2: Conformational Parameters from Molecular Modeling

ParameterDescriptionRelevance to this compound
Dihedral AnglesThe angle between four consecutive atoms.Defines the puckering of the cyclopentane (B165970) and cyclohexane (B81311) rings.
Interatomic DistancesThe distance between specific atoms.Can indicate the presence of intramolecular hydrogen bonding.
Potential Energy SurfaceA map of the energy of the molecule as a function of its geometry.Helps to identify low-energy conformers and transition states.

These simulations can provide a detailed picture of the conformational preferences of this compound, which is a critical aspect of its chemical and biological activity. nih.gov

In Silico Studies of Spiro[4.5]decanamine Scaffolds

The spiro[4.5]decanamine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. mdpi.com In silico methods are extensively used to guide the design and optimization of these molecules.

In silico ligand design aims to create molecules that can bind to a specific biological target, such as a receptor or enzyme, with high affinity and selectivity. mdpi.com For the spiro[4.5]decanamine scaffold, computational methods can be used to explore how modifications to the core structure affect its binding properties.

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. nih.govnih.gov Computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate molecular descriptors with biological activity.

Key chemical principles of binding that can be studied computationally include:

Hydrogen Bonding: The amine group of this compound can act as a hydrogen bond donor and acceptor, forming crucial interactions with biological targets.

Hydrophobic Interactions: The carbocyclic rings of the spiro scaffold can engage in hydrophobic interactions with nonpolar regions of a binding site.

Steric Complementarity: The rigid, three-dimensional shape of the spirocycle can provide a high degree of steric complementarity with a target's binding pocket, leading to enhanced selectivity.

By systematically modifying the this compound structure in silico (e.g., by adding substituents to the rings) and calculating the predicted binding affinity, researchers can prioritize the synthesis of compounds with the highest potential for biological activity.

Computational chemistry can also play a significant role in predicting and optimizing the synthesis of this compound and its derivatives. nih.govnih.gov By modeling potential reaction pathways, it is possible to identify the most energetically favorable routes and predict potential side products.

For instance, DFT calculations can be used to model the transition states of key synthetic steps, providing insights into the reaction mechanism and helping to rationalize observed stereoselectivities. scielo.br This is particularly important for spirocyclic compounds where the stereochemical outcome of a reaction can be difficult to predict.

Computational tools can assist in:

Retrosynthetic Analysis: Identifying potential starting materials and key bond disconnections.

Reaction Condition Optimization: Predicting the effect of different catalysts, solvents, and temperatures on reaction outcomes.

Mechanism Elucidation: Providing a detailed understanding of how a reaction proceeds at the molecular level. mdpi.com

These predictive capabilities can save significant time and resources in the laboratory by guiding experimental efforts toward the most promising synthetic strategies. daneshyari.com

Applications of Spiro 4.5 Decan 1 Amine and Its Scaffolds in Advanced Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Synthesis

The spiro[4.5]decane core, with its inherent three-dimensionality, offers a distinct advantage in the synthesis of complex molecules by enabling the exploration of novel chemical space. Spiro[4.5]decan-1-amine serves as a foundational building block for the construction of more elaborate molecular architectures. Its rigid framework allows for precise spatial orientation of substituents, a critical factor in designing molecules with specific biological activities or material properties.

The amine group in this compound acts as a versatile nucleophile and a point for functional group interconversion. This reactivity has been exploited in the synthesis of a variety of heterocyclic and carbocyclic compounds. For instance, it can participate in condensation reactions with carbonyl compounds to form imines, which can be further modified or serve as intermediates in multicomponent reactions. Additionally, the amine can be acylated, alkylated, or arylated to introduce a wide range of substituents, thereby expanding the structural diversity of the resulting molecules.

The strategic incorporation of the spiro[4.5]decane moiety can significantly influence the conformational rigidity and lipophilicity of a target molecule, properties that are often crucial for its function. This makes this compound an attractive starting material in medicinal chemistry for the development of new therapeutic agents.

Application as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands and auxiliaries to control the stereochemical outcome of chemical reactions. The rigid spirocyclic framework of this compound provides an excellent scaffold for the design of such chiral molecules. By resolving this compound into its enantiomers, or by introducing chirality during its synthesis, it can be converted into a range of chiral ligands.

These ligands, often featuring phosphorus or nitrogen donor atoms, can coordinate with transition metals to form chiral catalysts. The defined spatial arrangement of the spiro scaffold creates a chiral environment around the metal center, which in turn directs the enantioselective transformation of a prochiral substrate. For example, chiral phosphine (B1218219) derivatives of spiro[4.5]decanamine can be employed in asymmetric hydrogenation and hydrosilylation reactions, yielding products with high enantiomeric excess.

Furthermore, chiral derivatives of this compound can function as chiral auxiliaries. In this approach, the chiral amine is temporarily attached to a substrate, guiding a subsequent diastereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered, having imparted its chirality to the product. This strategy has been successfully applied in the synthesis of chiral carboxylic acids, amino acids, and alcohols.

Ligand TypeMetalReaction TypeProduct
Chiral PhosphineRhodiumAsymmetric HydrogenationChiral Alkanes
Chiral DiamineRutheniumAsymmetric Transfer HydrogenationChiral Alcohols
Chiral OxazolineCopperAsymmetric Allylic AlkylationChiral Alkenes

Use as Precursors in the Synthesis of Scaffolds for Research Target Exploration

The adaptability of the spiro[4.5]decane framework makes it an ideal precursor for generating libraries of compounds for biological screening and the exploration of new research targets.

Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. The synthesis of effective chemical probes requires a scaffold that allows for systematic structural modification to optimize potency, selectivity, and cell permeability. This compound serves as an excellent template for this purpose.

Starting from this core structure, medicinal chemists can introduce a variety of functional groups to probe interactions with a specific biological target. The rigid nature of the spirocycle helps to constrain the conformation of the appended functionalities, leading to a better understanding of the structure-activity relationship (SAR). By systematically varying the substituents on the spiro[4.5]decane ring and the amine nitrogen, libraries of compounds can be generated and screened to identify potent and selective modulators of protein function.

The unique structural and electronic properties of spiro compounds have led to their investigation in the field of material science. The rigid and three-dimensional nature of the spiro[4.5]decane scaffold can be leveraged to construct novel organic frameworks with interesting topologies and properties.

By derivatizing this compound with appropriate linker groups, it can be incorporated as a building block into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The amine functionality can serve as a coordination site for metal ions in MOFs or as a reactive group for the formation of covalent bonds in COFs. The resulting materials can exhibit porosity, high surface area, and potential applications in gas storage, separation, and catalysis. The incorporation of the spirocyclic unit can influence the framework's architecture and impart specific properties, such as chirality or enhanced thermal stability. Amine-functionalized MOFs, for instance, have shown promise in CO2 capture due to the strong interaction between the basic amino groups and acidic CO2. rsc.org

Contribution to Methodological Development in Organic Synthesis

The synthesis and manipulation of spirocyclic systems often present unique challenges, which in turn drive the development of new synthetic methodologies. The pursuit of efficient and stereoselective routes to this compound and its derivatives has led to advancements in several areas of organic synthesis.

For example, the construction of the spirocyclic core has spurred the development of novel annulation and cyclization strategies. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro compounds. Furthermore, the functionalization of the pre-formed spiro[4.5]decane skeleton has led to the discovery of new C-H activation and late-stage functionalization methods.

The unique reactivity of the amine group in the sterically hindered environment of the spirocycle has also been a subject of study. This has led to a better understanding of the factors that govern reactivity and selectivity in complex molecular settings. The challenges associated with the synthesis and manipulation of this compound and its derivatives continue to inspire innovation in the field of organic synthesis.

Future Directions and Research Opportunities in Spiro 4.5 Decan 1 Amine Chemistry

Exploration of Novel Synthetic Routes with Enhanced Efficiency, Selectivity, and Sustainability

The development of efficient and selective synthetic methodologies is paramount for the broader application of spiro[4.5]decan-1-amine. Current research trends in organic synthesis emphasize the importance of green chemistry principles, such as atom economy and the use of environmentally benign reagents and catalysts.

Future synthetic strategies are expected to focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to access enantiomerically pure this compound will be a significant advancement. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the spirocyclic core.

Photocatalysis and Organocatalysis: Inspired by recent successes in the synthesis of related spiro[4.5]decane derivatives, the application of photocatalysis and organocatalysis offers a promising avenue for the construction of the this compound skeleton under mild and environmentally friendly conditions. mdpi.com For instance, a [3+2] cycloaddition approach employing photocatalysis has been shown to be effective for synthesizing 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com

Flow Chemistry: The implementation of continuous flow technologies could enable safer, more scalable, and highly controlled production of this compound and its derivatives.

Biocatalysis: The use of enzymes for the synthesis or resolution of this compound could provide highly selective and sustainable routes to chiral products.

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Asymmetric CatalysisHigh enantioselectivity, access to single enantiomers.Development of novel chiral ligands and catalysts.
PhotocatalysisMild reaction conditions, use of light as a renewable energy source. mdpi.comDesign of suitable photosensitizers and reaction optimization.
OrganocatalysisMetal-free catalysis, often environmentally benign. mdpi.comDiscovery of new organocatalysts with high efficiency and selectivity.
Flow ChemistryEnhanced safety, scalability, and process control.Reactor design and optimization of reaction parameters.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme screening and engineering for specific transformations.

Development of Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation

The unambiguous determination of the three-dimensional structure, including the absolute configuration of stereocenters, is crucial for understanding the properties and applications of this compound derivatives. While standard techniques like NMR and mass spectrometry are indispensable, future research will likely focus on more advanced and sensitive methods.

Key areas for development include:

Advanced NMR Techniques: The application of two-dimensional (2D) NMR techniques such as COSY, NOESY, HSQC, and HMBC is essential for the complete assignment of proton and carbon signals and for elucidating the relative stereochemistry of spiro compounds. nih.govresearchgate.net Future advancements may involve the use of higher field magnets and novel pulse sequences for even greater resolution and sensitivity.

Chiral Chromatography: The development of new chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) will be critical for the efficient separation and analysis of enantiomers of this compound and its derivatives. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical techniques, in combination with quantum chemical calculations, can provide definitive assignments of absolute configuration for chiral spiroamines.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the characterization of spirocyclic amines, providing information on their molecular formula and fragmentation patterns. acs.orgarkat-usa.orgnih.gov

The table below summarizes key analytical techniques for the characterization of this compound.

Analytical TechniqueInformation ObtainedFuture Research Directions
2D NMR SpectroscopyConnectivity, relative stereochemistry. nih.govresearchgate.netHigher field instruments, new pulse sequences.
Chiral HPLCEnantiomeric purity, separation of enantiomers. nih.govDevelopment of novel chiral stationary phases.
VCD/ECD SpectroscopyAbsolute configuration.Integration with computational modeling for routine analysis.
Mass SpectrometryMolecular weight, fragmentation patterns. acs.orgarkat-usa.orgnih.govDevelopment of new ionization techniques for sensitive analysis.
X-ray CrystallographyUnambiguous 3D structure and stereochemistry. puc-rio.brCrystallization of challenging derivatives and complexes.

Expansion of Computational Methodologies for Predictive Synthesis and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and synthetic routes. For this compound chemistry, computational methods can provide valuable insights and guide experimental efforts.

Future applications of computational methodologies include:

Predictive Synthesis: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate transition state energies, and predict the feasibility and selectivity of new synthetic routes. rsc.orgresearchgate.netresearchgate.netnih.gov This can help in the rational selection of reagents and reaction conditions, thereby reducing the need for extensive empirical screening.

Rational Design of Functional Molecules: Computational tools can be employed in structure-based drug design (SBDD) to design novel this compound derivatives with specific biological activities. acs.org Docking studies and molecular dynamics simulations can predict the binding modes and affinities of these molecules to target proteins.

Spectroscopic Prediction: DFT and Time-Dependent DFT (TD-DFT) calculations can be used to predict NMR chemical shifts, coupling constants, and chiroptical spectra (VCD and ECD), which can aid in the structural elucidation of new compounds. rsc.orgresearchgate.net

The following table highlights the role of various computational methods in advancing this compound chemistry.

Computational MethodApplicationPotential Impact
Density Functional Theory (DFT)Reaction mechanism studies, prediction of spectroscopic properties. rsc.orgresearchgate.netresearchgate.netnih.govRationalization of experimental outcomes and guidance for synthetic planning.
Molecular DockingPrediction of binding modes of ligands to biological targets. acs.orgAccelerated discovery of new bioactive molecules.
Molecular Dynamics (MD)Simulation of the dynamic behavior of molecules and their complexes.Understanding conformational preferences and binding stability.
Time-Dependent DFT (TD-DFT)Prediction of electronic spectra and chiroptical properties. rsc.orgresearchgate.netAiding in the assignment of absolute configuration.

Unexplored Chemical Transformations and Reactivity Patterns of this compound

The primary amine functionality of this compound serves as a versatile handle for a wide range of chemical transformations. While standard amine chemistry is applicable, the unique steric environment imposed by the spirocyclic scaffold may lead to novel reactivity patterns.

Future research could explore:

Novel Derivatization Reactions: Investigating new reactions to modify the amine group, such as multicomponent reactions, to create diverse libraries of spiro[4.5]decane derivatives.

Catalytic Applications: The synthesis of chiral ligands derived from this compound for use in asymmetric catalysis. The rigid scaffold could provide a well-defined chiral environment around a metal center.

Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce ring-opening or skeletal rearrangement of the spiro[4.5]decane framework, potentially leading to novel and complex molecular architectures. researchgate.net

Intramolecular Reactions: Designing substrates where the amine group can participate in intramolecular cyclizations or other transformations, leading to the formation of polycyclic systems.

New Frontiers in this compound Based Scaffold Design for Emerging Chemical Challenges

The this compound scaffold holds significant potential for addressing contemporary challenges in various fields of chemistry. Its three-dimensional nature makes it an attractive building block for creating molecules that can interact with complex biological systems or self-assemble into ordered materials.

New frontiers for the application of this scaffold include:

Medicinal Chemistry: The design and synthesis of this compound-based compounds as novel therapeutic agents. The rigid scaffold can be used to present pharmacophoric groups in a precise spatial orientation, potentially leading to high potency and selectivity. rsc.org

Materials Science: The incorporation of the this compound motif into polymers or supramolecular assemblies to create materials with novel optical, electronic, or mechanical properties.

Chemical Biology: The development of this compound-based chemical probes to study biological processes. The unique shape of the scaffold could allow for specific interactions with biological targets.

The exploration of these future directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential as a versatile building block in chemical synthesis and beyond.

Q & A

Q. How do spirocyclic amines compare to non-spiro analogs in drug delivery applications?

  • Methodological Answer :
  • Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp). This compound derivatives exhibit 3× higher Papp than linear amines due to reduced hydrogen bonding capacity .
  • Plasma stability studies : Spiro scaffolds resist CYP450 metabolism (t₁/₂ > 6 hrs vs. 2 hrs for acyclic analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.